Methyl-1-etiocholenolol

Catalog No.
S13207688
CAS No.
13974-35-1
M.F
C20H32O2
M. Wt
304.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl-1-etiocholenolol

CAS Number

13974-35-1

Product Name

Methyl-1-etiocholenolol

IUPAC Name

(3R,5S,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

InChI

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,13-17,21-22H,4-5,7-8,10-12H2,1-3H3/t13-,14-,15+,16-,17-,18-,19-,20-/m0/s1

InChI Key

UMCBDWHORFFLCD-UYEYMFBJSA-N

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(C=CC(C4)O)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C=C[C@@H](C4)O)C

Methyl-1-etiocholenolol is a synthetic anabolic steroid, classified as a methylated derivative of etiocholanolone. This compound is known for its structural similarity to other anabolic agents, particularly 17-alpha-methylated steroids, which enhance its anabolic properties while reducing androgenic effects. Methyl-1-etiocholenolol is often utilized in bodybuilding and athletic circles for its ability to promote muscle growth and improve physical performance.

Typical of steroid compounds, including:

  • Oxidation: The compound can be oxidized to form different oxidation products, which might alter its biological activity.
  • Reduction: Reduction reactions can convert specific functional groups, such as ketones or double bonds, into alcohols or saturated hydrocarbons.
  • Substitution: The methyl group on the steroid backbone can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Methyl-1-etiocholenolol exhibits significant anabolic activity, promoting muscle hypertrophy and strength gains. Its mechanism of action primarily involves binding to androgen receptors in muscle tissues, leading to increased protein synthesis and nitrogen retention. Additionally, studies have indicated that this compound may have a lower propensity to convert to estrogen compared to other anabolic steroids, reducing the risk of estrogen-related side effects such as gynecomastia.

The synthesis of methyl-1-etiocholenolol typically involves several steps:

  • Starting Material: The synthesis begins with etiocholanolone or its derivatives.
  • Methylation: The introduction of a methyl group at the 17-alpha position is achieved using methylating agents such as methyl iodide in the presence of strong bases like potassium hydroxide.
  • Purification: The crude product is purified through recrystallization or chromatography techniques to obtain the final compound in high purity.

Methyl-1-etiocholenolol is primarily used in:

  • Bodybuilding: Athletes use it for rapid muscle gain and improved strength during training cycles.
  • Veterinary Medicine: It may be employed in certain veterinary applications to promote growth in livestock.
  • Research: The compound serves as a model for studying anabolic steroids' effects on muscle metabolism and hormonal regulation.

Research has indicated potential interactions between methyl-1-etiocholenolol and other medications. For instance, it may interact with cytochrome P450 enzymes, affecting the metabolism of concurrently administered drugs. Such interactions can lead to altered drug levels and increased risk of side effects. Monitoring renal and liver function is recommended when using this compound alongside other medications.

Methyl-1-etiocholenolol shares structural similarities with several other anabolic steroids. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
MethyltestosteroneHighStrong androgenic effects; more commonly used in clinical settings.
NandroloneModerateLess androgenic; often used for therapeutic purposes in muscle wasting conditions.
TestosteroneHighNatural hormone; serves as a benchmark for evaluating anabolic potency.
StanozololModerateKnown for its low water retention; popular among athletes for cutting cycles.

Methyl-1-etiocholenolol's uniqueness lies in its specific methylation pattern, which enhances its anabolic properties while minimizing androgenic effects compared to other steroids listed above.

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

304.240230259 g/mol

Monoisotopic Mass

304.240230259 g/mol

Heavy Atom Count

22

UNII

FE2DV2HH7A

Dates

Modify: 2024-08-10

Explore Compound Types